molecular formula C12H22N2O2 B11775831 tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate

Cat. No.: B11775831
M. Wt: 226.32 g/mol
InChI Key: MMYDESUGMHEAHD-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₂₂N₂O₂. It is a bicyclic structure containing nitrogen atoms, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate typically involves the reaction of tert-butyl bromoacetate with a suitable diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that compounds similar to tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate exhibit significant anticancer properties. The bicyclic structure allows for interactions with biological targets involved in cancer cell proliferation and survival pathways.
    • Case Study : Research demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer’s.
    • Research Findings : In vitro studies showed that this compound and its derivatives could effectively inhibit acetylcholinesterase activity, highlighting their therapeutic potential in cognitive enhancement .

Synthetic Applications

  • Synthetic Intermediate : this compound serves as an important intermediate in the synthesis of various nitrogen-containing compounds, which are valuable in pharmaceuticals and agrochemicals.
    • Synthesis Pathway : The synthesis typically involves multi-step organic reactions that require precision and control to yield high-purity products .
    • Example Reaction :
      Starting Material+Reagentstert butyl 2 6 diazabicyclo 3 2 2 nonane 2 carboxylate+By products\text{Starting Material}+\text{Reagents}\rightarrow \text{tert butyl 2 6 diazabicyclo 3 2 2 nonane 2 carboxylate}+\text{By products}

The biological activities of this compound have been explored through various experimental methods:

  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound, revealing promising results in terms of bioavailability and therapeutic efficacy .
  • In Silico Studies : Computational modeling has been utilized to predict the interactions between this compound and biological targets, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
  • tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Uniqueness

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate is unique due to its specific bicyclic structure and the position of the tert-butyl group. This configuration provides distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features, including two nitrogen atoms within its bicyclic framework. Its molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2} and it has a molecular weight of 226.32 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and potential applications.

Structural Characteristics

The compound's structure contributes to its biological properties, making it a subject of interest in various research fields. The bicyclic nature and the presence of nitrogen atoms enhance its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

  • Pharmacological Properties : The compound has been studied for its potential as a synthetic intermediate in drug development. Its unique structure may allow for the synthesis of derivatives with enhanced biological activities.
  • Metabolic Stability : In vitro studies have shown that the compound undergoes metabolic transformations primarily through oxidation processes involving cytochrome P450 enzymes, such as CYPs 3A4/5, 2D6, 2C9, and 1A2 . This metabolic pathway is crucial for understanding the pharmacokinetics of the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity and metabolic stability of this compound:

  • In Vitro Metabolism :
    • A study demonstrated that the major route of metabolism involves the oxidation of the tert-butyl group to form an alcohol derivative . This finding emphasizes the importance of structural modifications in enhancing metabolic stability.
    CompoundMetabolic Stability (t½)Major Metabolic Pathway
    This compound63 min (in human liver microsomes)Oxidation via CYP enzymes
    Modified Compound (Cp-CF₃)114 min (in human liver microsomes)Improved metabolic stability
    This table illustrates the impact of structural modifications on metabolic stability.
  • Comparative Studies :
    • Comparisons with structurally similar compounds reveal distinct pharmacological profiles and highlight potential advantages in drug design. For example:
    Compound NameCAS NumberSimilarity CoefficientUnique Features
    tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride1523571-18-70.96Different bicyclic structure
    (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate159991-07-80.98Contains a pyrrolidine ring
    These comparisons underline the unique aspects of this compound while showcasing its potential advantages in research and application contexts.

Q & A

Q. What are the established synthetic routes for tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound is synthesized via cyclization and protection strategies. A common approach involves:

  • Step 1 : Formation of the diazabicyclo core through intramolecular cyclization of precursor amines or lactams under basic or acidic conditions.
  • Step 2 : Protection of the secondary amine using tert-butyloxycarbonyl (Boc) groups.

Key Methodological Considerations :

  • Catalytic Systems : Use of Pd or Cu catalysts for sp³ C–N bond formation (e.g., Buchwald-Hartwig amination) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency .
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products like deprotected amines .

Example Protocol :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C6592
2Boc₂O, DMAP, CH₂Cl₂, RT8598

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization of this bicyclic compound?

Basic Research Question
Discrepancies often arise due to conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to confirm bicyclic geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₂₂N₂O₂, exact mass 238.168) and detects trace impurities .
  • X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., axial vs. equatorial Boc group orientation) .

Common Pitfalls :

  • Solvent Artifacts : Residual DMSO-d₆ in NMR samples may obscure signals.
  • Rotameric Splitting : Dynamic Boc group rotation can split peaks; use elevated temperatures (50°C) to simplify spectra .

Q. What are the stability profiles of this compound under varying experimental conditions (pH, temperature, light)?

Advanced Research Question

  • Thermal Stability : Stable ≤ 80°C; decomposition observed > 100°C, releasing CO and NOₓ gases .
  • pH Sensitivity : Boc group hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions, yielding free amines .
  • Light Sensitivity : No significant degradation under standard lab lighting; prolonged UV exposure induces minor oxidation .

Recommended Storage :

ConditionStability (Months)Degradation Products
-20°C, dark24None detected
RT, ambient light6<5% free amine

Q. How do structural modifications (e.g., substituents on the bicyclic core) impact bioactivity in nicotinic receptor modulation?

Advanced Research Question
Evidence from analogs suggests:

  • Electron-Withdrawing Groups (e.g., F) : Enhance binding affinity to α7 nAChR (IC₅₀ reduced by 3-fold vs. parent compound) .
  • Spirocyclic Expansion : Larger rings (e.g., diazaspiro[4.4]nonane) improve metabolic stability but reduce CNS penetration .

SAR Study Example :

DerivativeR Groupα7 nAChR IC₅₀ (nM)LogP
ParentH1201.2
FluoroF401.5
MethylCH₃901.8

Q. What computational methods are validated for predicting the physicochemical properties of this compound?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Accurately model solvation effects and Boc group dynamics .
  • DFT Calculations : Predict pKa (≈8.5 for the secondary amine) and LogP (experimental: 1.2; predicted: 1.3) .
  • Docking Studies : Identify key interactions with α7 nAChR (e.g., hydrogen bonding with Trp-148) .

Validation Metrics :

PropertyExperimentalPredictedError (%)
LogP1.21.38.3
pKa8.58.72.4

Q. How should researchers address conflicting cytotoxicity data in cell-based assays?

Advanced Research Question
Discrepancies may arise from assay conditions:

  • Cell Line Variability : HEK293 vs. SH-SY5Y cells show 10-fold differences in IC₅₀ due to transporter expression .
  • Serum Effects : FBS in media binds free amines, reducing apparent toxicity .

Mitigation Strategies :

  • Dose-Response Normalization : Use Hill equation fits to account for non-linear effects.
  • Control for Boc Deprotection : Include a free amine analog to isolate cytotoxicity contributions.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(14)8-13-9/h9-10,13H,4-8H2,1-3H3

InChI Key

MMYDESUGMHEAHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC1CN2

Origin of Product

United States

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